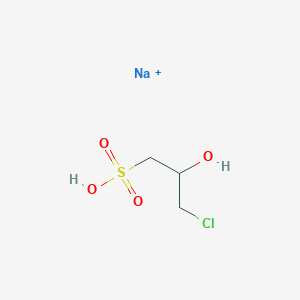

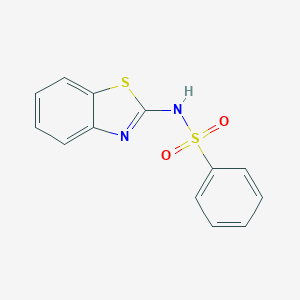

Benzenesulfonamide, N-2-benzothiazolyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzothiazolyl-2-benzenesulfonamides are novel ABCA1 expression upregulators . ABCA1 is a critical transporter that mediates cellular cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I). Increasing the expression level of ABCA1 is anti-atherogenic .

Synthesis Analysis

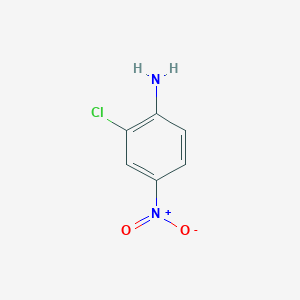

A series of N-benzothiazolyl-2-benzenesulfonamides were designed and synthesized based on the structure of WY06 . Replacing the methoxy group on the benzothiazole moiety of WY06 with a fluorine or chlorine atom and exchanging the ester group with a cyano group resulted in more potent ABCA1 upregulating activity .Molecular Structure Analysis

The molecular formula of N-benzothiazolyl-2-benzenesulfonamides is C13H10N2O2S2. The molecular weight is 290.4 g/mol.Chemical Reactions Analysis

In an in vitro ABCA1 upregulatory cell model, ABCA1 upregulation of target compounds was evaluated . Compounds 6c, 6d, and 6i have good upregulated ABCA1 expression activities, with EC 50 values of 0.97, 0.37, and 0.41 μM, respectively .Physical And Chemical Properties Analysis

The molar mass of N-benzothiazolyl-2-benzenesulfonamides is 157.19 g/mol . The chemical formula is C₆H₅SO₂NH₂ .Scientific Research Applications

Antibacterial Agents

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, certain derivatives exhibited promising activity against Staphylococcus aureus .

Antifungal Agents

Benzothiazole derivatives, which include N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, have been associated with antifungal activities .

Antiprotozoal Agents

Benzothiazole compounds have also been investigated for their antiprotozoal properties .

Anticancer Agents

Benzothiazole derivatives have been associated with anticancer activities . For example, a work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole and related compounds as anticancer agents .

Anticonvulsant Agents

Benzothiazole derivatives have been studied for their anticonvulsant properties .

Anti-Inflammatory Agents

Benzothiazole compounds, including N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, have been associated with anti-inflammatory activities .

Enzyme Inhibitors

Benzothiazole derivatives have been used as enzyme inhibitors .

Imaging Reagents and Fluorescence Materials

The benzothiazole ring system is widely used in imaging reagents and fluorescence materials due to its high pharmaceutical and biological activity .

Mechanism of Action

Target of Action

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, also known as Benzenesulfonamide, N-2-benzothiazolyl-, has been found to target 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells . The compound has also shown promising activity against Mycobacterium tuberculosis , suggesting it may target key enzymes or proteins in this bacterium .

Mode of Action

The compound interacts with its targets, such as 11beta-HSD1, by inhibiting their activity . This inhibition can lead to a decrease in the conversion of inactive glucocorticoids to their active forms, potentially altering glucocorticoid signaling within cells . When acting against M.

Biochemical Pathways

The inhibition of 11beta-HSD1 can affect the glucocorticoid pathway, potentially leading to altered immune responses and metabolic processes . In the context of M.

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their in vivo antidiabetic activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of 11beta-HSD1 by N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can lead to significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models . This suggests that the compound may have potential as an antidiabetic agent . Additionally, the compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Action Environment

The action, efficacy, and stability of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOELFPSLJIQWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339284 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-2-benzothiazolyl- | |

CAS RN |

13068-60-5 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)